N-benzyl-2-(methylamino)acetamide
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Overview
Description
N-benzyl-2-(methylamino)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group and the hydrogen atom of the amino group is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(methylamino)acetamide can be achieved through several methods. One common approach involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine, which is then reacted with acetic anhydride to yield this compound . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzylamide or benzylcarboxylic acid.
Reduction: N-benzyl-2-(methylamino)ethanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(methylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzyl and methylamino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzylacetamide: Lacks the methylamino group, making it less versatile in certain reactions.
N-methylacetamide: Lacks the benzyl group, which affects its binding affinity and reactivity.
N-benzyl-N-methylacetamide: Similar structure but with different functional groups, leading to variations in chemical behavior and applications.
Uniqueness
N-benzyl-2-(methylamino)acetamide is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMFSXXPSYKZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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